8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10751927 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound VU0547195-1, also known as 8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide or F6404-0903, is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound can halt cell cycle progression and potentially suppress the proliferation of cancer cells .
Mode of Action
The compound binds to CDK4 and CDK6, inhibiting their activity This prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transitionThis leads to cell cycle arrest in the G1 phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on DNA replication, as the cells are unable to progress to the S phase where DNA synthesis occurs .
Result of Action
The inhibition of CDK4 and CDK6 by this compound results in cell cycle arrest in the G1 phase. This can lead to the suppression of cell proliferation, particularly in cancer cells that rely on the unchecked progression of the cell cycle for their growth and survival . Therefore, the compound could potentially have antitumor effects.
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-17(2,3)13-7-14(21)20-9-11(10-24-16(20)19-13)15(22)18-8-12-5-4-6-23-12/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMLVSLQGAVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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